6-(3-{[(4-Chlorophenyl)methyl]amino}pyrrolidin-1-YL)-N-(3-fluorophenyl)pyridine-3-carboxamide
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Overview
Description
6-(3-{[(4-Chlorophenyl)methyl]amino}pyrrolidin-1-YL)-N-(3-fluorophenyl)pyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyridine core substituted with a pyrrolidine ring, a chlorophenyl group, and a fluorophenyl group, making it a molecule of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-{[(4-Chlorophenyl)methyl]amino}pyrrolidin-1-YL)-N-(3-fluorophenyl)pyridine-3-carboxamide typically involves multi-step organic synthesis. The process may start with the preparation of the pyridine core, followed by the introduction of the pyrrolidine ring, and finally the attachment of the chlorophenyl and fluorophenyl groups. Common reagents used in these steps include halogenated pyridines, amines, and various coupling agents. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
Chemical Reactions Analysis
Types of Reactions
6-(3-{[(4-Chlorophenyl)methyl]amino}pyrrolidin-1-YL)-N-(3-fluorophenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the halogenated positions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(3-{[(4-Chlorophenyl)methyl]amino}pyrrolidin-1-YL)-N-(3-fluorophenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.
Acetylacetone: Another compound with keto-enol tautomerism, similar to the pyridine core of the target compound.
Diketene: Used in the synthesis of various organic compounds, similar to the synthetic routes for the target compound.
Uniqueness
6-(3-{[(4-Chlorophenyl)methyl]amino}pyrrolidin-1-YL)-N-(3-fluorophenyl)pyridine-3-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications in multiple fields. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C23H22ClFN4O |
---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
6-[3-[(4-chlorophenyl)methylamino]pyrrolidin-1-yl]-N-(3-fluorophenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C23H22ClFN4O/c24-18-7-4-16(5-8-18)13-26-21-10-11-29(15-21)22-9-6-17(14-27-22)23(30)28-20-3-1-2-19(25)12-20/h1-9,12,14,21,26H,10-11,13,15H2,(H,28,30) |
InChI Key |
AJKPKASUTTWREU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1NCC2=CC=C(C=C2)Cl)C3=NC=C(C=C3)C(=O)NC4=CC(=CC=C4)F |
Origin of Product |
United States |
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